(+)-Di-p-toluoyl-D-tartaric Acid

Chiral Resolution Supercritical Fluid Extraction Amphetamine Derivatives

Select (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) for chiral resolution where its specific steric and electronic profile is required. Evidence confirms 91.20% ee for D-leucine via multi-stage crystallization and 99.5% final optical purity for albuterol when combined with racemization/recycling. It forms supramolecular complexes with trans-2-iodo-cyclohexanol. Do not substitute with D-DBTA or D-DOTA without re-optimization; minor structural changes alter diastereomeric salt formation and enantioselectivity. Sourced from compliant, non-excluded vendors.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 32634-66-5
Cat. No. B020835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Di-p-toluoyl-D-tartaric Acid
CAS32634-66-5
SynonymsO,O’-Di-p-toluoyl-Lg-tartaric Acid;  (2R,3R)-(-)-Di-O-4-toluoyltartaric Acid; _x000B_(R(R*,R*))-2,3-Bis-[(4-methylbenzoyl)oxy]succinic Acid; 
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
InChIInChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
InChIKeyCMIBUZBMZCBCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Di-p-toluoyl-D-tartaric Acid (CAS 32634-68-7): A Chiral Resolving Agent for Enantiomeric Separation and Asymmetric Synthesis


(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA, CAS 32634-68-7) is an O,O′-diacyl tartaric acid derivative widely employed as a chiral resolving agent for the separation of racemic amines and alcohols . It is the D-(+) enantiomer of di-p-toluoyl tartaric acid, characterized by two p-toluoyl ester groups on a D-tartaric acid backbone, with a molecular weight of 386.35 g/mol and a specific optical rotation of +135° to +142° (c=1 in ethanol) . The compound functions by forming diastereomeric salts with racemic bases, enabling selective crystallization of one enantiomer, and is also used in asymmetric synthesis and chiral stationary phase preparation .

Why Generic Substitution of (+)-Di-p-toluoyl-D-tartaric Acid with Other Tartaric Acid Derivatives Is Not Advisable in Chiral Resolution Processes


Chiral resolution outcomes are exquisitely sensitive to the steric and electronic properties of the resolving agent. Minor structural variations among tartaric acid derivatives—such as the presence or absence of methyl groups on the aromatic rings—lead to profoundly different diastereomeric salt formation behaviors, enantioselectivity levels, and crystallization thermodynamics [1]. Direct substitution of D-DTTA with analogs like dibenzoyl-D-tartaric acid (D-DBTA) or di-o-toluoyl-D-tartaric acid (D-DOTA) without experimental re-optimization will alter resolution efficiency, yield, and optical purity [2]. The quantitative evidence below demonstrates that D-DTTA occupies a distinct performance niche that cannot be assumed transferable across structurally similar resolving agents.

Quantitative Differentiation of (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA) from Structurally Related Chiral Resolving Agents


Enantiomeric Excess in N-Methylamphetamine Resolution: D-DTTA vs. D-DBTA vs. Tartaric Acid

In the resolution of racemic N-methylamphetamine (rac-MA) via diastereomeric salt formation followed by supercritical fluid extraction with CO₂, D-DTTA (O,O′-di-p-toluoyl-(2R,3R)-tartaric acid) achieved an enantiomeric excess of 57.9% ee for the extracted enantiomer at a molar ratio of 0.25 resolving agent to racemate [1]. Under identical conditions, D-DBTA (O,O′-dibenzoyl-(2R,3R)-tartaric acid) yielded a significantly higher ee of 82.5%, while unmodified (2R,3R)-tartaric acid (TA) was essentially ineffective (ee < 5%) [1]. This positions D-DTTA as a moderately effective resolving agent for this substrate, distinct from both the higher-performing D-DBTA and the ineffective TA.

Chiral Resolution Supercritical Fluid Extraction Amphetamine Derivatives

Comparative Solubility Difference in Finerenone Enantiomer Resolution: D-DTTA vs. D-DBTA vs. D-DOTA

In the resolution of finerenone enantiomers (S-Fin and R-Fin) using d-tartaric acid derivatives in ethanol–water, the solubility difference between the S- and R-enantiomer diastereomeric salts serves as a key driver of resolution efficiency [1]. For D-DTTA, the solubility difference was measured at 1.25 mg/mL—the smallest among the three tested agents [1]. In contrast, D-DBTA exhibited a difference of 31.26 mg/mL, and D-DOTA showed the largest difference at 96.68 mg/mL [1]. The limited solubility discrimination for D-DTTA directly correlates with its lower resolution effectiveness for this specific substrate.

Pharmaceutical Quality Control Diastereomeric Salt Resolution Finerenone

Supramolecular Complex Formation Selectivity: D-DTTA vs. D-DBTA with Racemic Alcohols

Investigation of supramolecular complex (SMC) formation with racemic alcohols (menthol, 4-methyl-2-pentanol, trans-2-iodo-cyclohexanol) revealed marked divergence between D-DTTA (DPTTA) and D-DBTA [1]. D-DBTA formed SMCs with all three alcohols, whereas D-DTTA formed SMCs only with trans-2-iodo-cyclohexanol [1]. Thermoanalytical measurements further indicated that D-DTTA binds guest compounds less strongly and with altered stoichiometry, resulting in less effective optical resolutions compared to D-DBTA [1].

Supramolecular Chemistry Chiral Recognition Thermoanalytical Characterization

Enantiomeric Excess in DL-Leucine Resolution via Multi-Stage Crystallization with D-DTTA

In the resolution of DL-leucine (DL-LEU) using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (d-DTTA) as the resolving ligand, a multi-stage crystallization process achieved enantiomeric excess values of 91.20% ee for the D-LEU:D-DTTA (d-d) salt and -73.32% ee for the L-LEU:D-DTTA (l-d) salt [1]. The resolution was enabled by the greater stability and lower solubility of the d-d diastereomeric salt relative to the l-d salt, as confirmed by powder XRD, thermal analysis, FT-IR, and single crystal XRD [1].

Amino Acid Resolution Diastereomeric Salt Crystallization Process Optimization

Yield and Optical Purity in Albuterol Resolution with D-DTTA

Resolution of racemic albuterol via selective crystallization of its di-p-toluoyl-D-tartrate salt yielded the (R)-enantiomer with a 38% yield from the racemate [1]. After racemization of the undesired (S)-enantiomer in diluted H₂SO₄ at 100°C (80% yield) and recycling, the overall process achieved 67% overall yield of (R)-albuterol sulfate with 99.5% optical purity [1].

Pharmaceutical Intermediate Resolution Beta-Agonist Racemization Recycling

Optimal Research and Industrial Application Scenarios for (+)-Di-p-toluoyl-D-tartaric Acid Based on Quantitative Differentiation Evidence


Resolution of Racemic Amines Where Moderate Enantioselectivity Is Acceptable (e.g., N-Methylamphetamine)

Based on head-to-head comparison data showing D-DTTA achieves 57.9% ee in N-methylamphetamine resolution under supercritical CO₂ extraction conditions [1], this agent is suitable for applications where moderate enantiomeric enrichment is sufficient, or where subsequent purification steps can further increase optical purity. Users should note that D-DBTA provides higher ee (82.5%) for this substrate, but D-DTTA may be selected for cost or availability reasons when process specifications allow.

Resolution of Amino Acids via Diastereomeric Salt Crystallization (e.g., DL-Leucine)

D-DTTA has been demonstrated to achieve 91.20% ee for the D-enantiomer of leucine via multi-stage crystallization [2]. This application scenario is appropriate for laboratory- or pilot-scale resolution of amino acids where high enantiopurity is required and process optimization for crystallization conditions is feasible.

Resolution of Beta-Agonist Pharmaceuticals with Recycling (e.g., Albuterol)

For albuterol resolution, D-DTTA enables an overall process yield of 67% and final optical purity of 99.5% when combined with racemization and recycling of the undesired enantiomer [3]. This scenario is suited for pharmaceutical manufacturing where high final purity is non-negotiable and the additional racemization step is economically justified.

Supramolecular Complex-Based Resolution of trans-2-Iodo-cyclohexanol

D-DTTA forms supramolecular complexes selectively with trans-2-iodo-cyclohexanol, while failing to form SMCs with menthol or 4-methyl-2-pentanol [4]. This narrow substrate scope makes D-DTTA specifically appropriate for resolution of trans-2-iodo-cyclohexanol via SMC methods, but unsuitable for other racemic alcohols where D-DBTA would be preferred.

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